molecular formula C15H14ClNO5S B2971015 N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 350509-80-7

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2971015
CAS RN: 350509-80-7
M. Wt: 355.79
InChI Key: YLZSHXZOUXAYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine, commonly known as CMPS, is a chemical compound with potential applications in scientific research. It belongs to the class of glycine derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Herbicide Research and Environmental Impact

Research has explored the transport of herbicides, including glyphosate, through field lysimeters, highlighting how preferential flow enables the rapid movement of these compounds to groundwater, independent of their sorptive properties. This research is crucial for understanding the environmental impact of herbicide use and developing more sustainable agricultural practices (Malone et al., 2004).

Genetic Modification for Herbicide Tolerance

Studies on glyphosate-tolerant soybean lines illustrate how genetic engineering can create crops resistant to specific herbicides, allowing for more efficient weed control. This work is foundational for biotechnological approaches to crop improvement and agricultural sustainability (Padgette et al., 1995).

Amino Acids and Peptide Synthesis

Investigations into amino acids and peptides have led to the development of 1,2,4-triazines from thioacylated amino-acid esters, revealing methods for synthesizing novel compounds with potential applications in drug development and biochemistry (Andersen et al., 1983).

Biosynthesis and Occurrence in Peptide Natural Products

Research into phenylglycine-type amino acids in peptide natural products, including glycopeptide antibiotics, sheds light on their structural roles and biosynthetic pathways. This knowledge aids in the discovery and design of new pharmaceuticals with improved efficacy and safety profiles (Al Toma et al., 2015).

Inhibitors of Enzymatic Reactions

Studies have identified N-[[(substituted amino)phenyl]sulfonyl]glycines as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These findings contribute to the development of therapeutics for managing diabetes and its associated conditions (Mayfield & Deruiter, 1987).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-14-8-7-11(9-13(14)16)17(10-15(18)19)23(20,21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZSHXZOUXAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycine

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